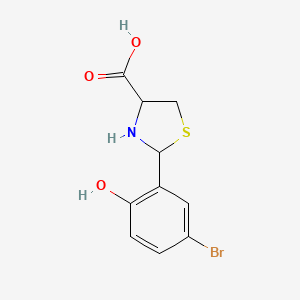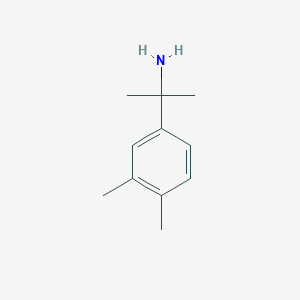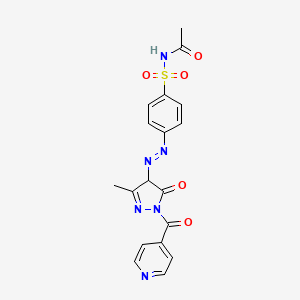
Pyrimidin-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-4,5-dione, also known as barbituric acid, is a heterocyclic organic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and contains two keto groups at positions 4 and 5 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs and has significant importance in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrimidin-4,5-dione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidin-4,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Substitution reactions at the nitrogen atoms can lead to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various barbiturate drugs, dihydropyrimidines, and substituted pyrimidines, which have applications in medicinal chemistry and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Pyrimidin-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of barbiturates and other heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Barbiturates derived from this compound are used as sedatives, anesthetics, and anticonvulsants.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pyrimidin-4,5-dione and its derivatives involves interaction with various molecular targets:
Molecular Targets: It primarily targets the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA) receptors.
Pathways Involved: The compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. It also affects ion channels and neurotransmitter release, contributing to its pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Pyrimidin-4,5-dione can be compared with other similar compounds, such as:
Pyrimidine: The parent compound, which lacks the keto groups at positions 4 and 5.
Dihydropyrimidine: A reduced form of this compound with different pharmacological properties.
Barbiturates: Derivatives of this compound with various substitutions that enhance their sedative and hypnotic effects.
Uniqueness: this compound is unique due to its ability to form a wide range of derivatives with diverse pharmacological activities. Its structural versatility makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C4H2N2O2 |
|---|---|
Molekulargewicht |
110.07 g/mol |
IUPAC-Name |
pyrimidine-4,5-dione |
InChI |
InChI=1S/C4H2N2O2/c7-3-1-5-2-6-4(3)8/h1-2H |
InChI-Schlüssel |
DGIAHBRNEWBZAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC=NC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)


![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)
![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)


![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)


![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
